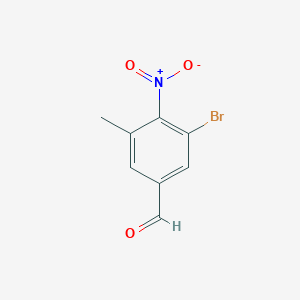
3-Bromo-5-methyl-4-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration and Bromination of Toluene Derivatives
Step 1: Nitration of 4-methylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Step 2: Bromination of the resulting 4-nitro-3-methylbenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position relative to the aldehyde group.
-
Alternative Route
Step 1: Bromination of 4-methylbenzaldehyde to form 3-bromo-4-methylbenzaldehyde.
Step 2: Nitration of the resulting compound using a nitrating mixture to introduce the nitro group at the para position relative to the aldehyde group.
Industrial Production Methods
Industrial production of 3-Bromo-5-methyl-4-nitrobenzaldehyde typically involves large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
- 3-Bromo-5-methyl-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
-
Substitution
- The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Palladium catalysts, nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: 3-Bromo-5-methyl-4-nitrobenzoic acid.
Reduction: 3-Bromo-5-methyl-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-methyl-4-nitrobenzaldehyde is utilized in several scientific research applications:
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals
- Potential precursor for the synthesis of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.
-
Materials Science
- Employed in the development of novel materials, including polymers and dyes, due to its unique electronic properties.
-
Chemical Biology
- Used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism by which 3-Bromo-5-methyl-4-nitrobenzaldehyde exerts its effects depends on the specific application:
In Organic Reactions: Acts as an electrophile in various substitution and addition reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl group.
In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
3-Bromo-4-nitrobenzaldehyde: Lacks the methyl group, resulting in different reactivity and applications.
5-Bromo-2-nitrobenzaldehyde: Different substitution pattern, leading to variations in chemical behavior and uses.
4-Bromo-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, affecting its chemical properties.
Uniqueness
3-Bromo-5-methyl-4-nitrobenzaldehyde is unique due to the specific arrangement of the bromine, methyl, and nitro groups on the benzaldehyde ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3-bromo-5-methyl-4-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)3-7(9)8(5)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYXENLPRAPNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














